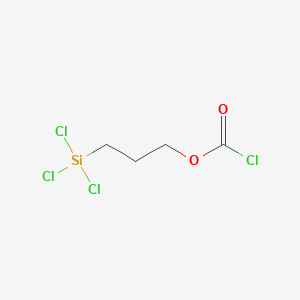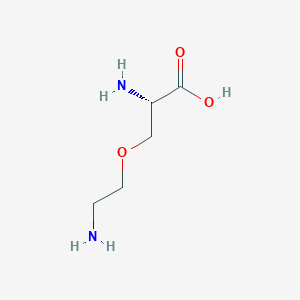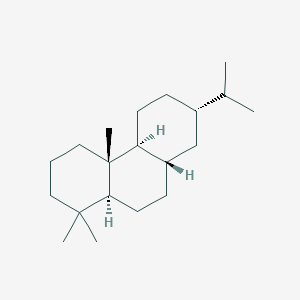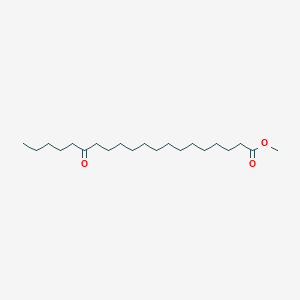![molecular formula C14H14N4O3 B097030 5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione CAS No. 15989-59-0](/img/structure/B97030.png)
5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione, commonly known as acetylpterin, is a chemical compound that belongs to the class of pteridines. It is a yellow crystalline powder that is soluble in water and organic solvents. Acetylpterin has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of acetylpterin is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the NF-κB and Nrf2 pathways. Acetylpterin has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. Acetylpterin has also been shown to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Acetylpterin has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that acetylpterin has antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that acetylpterin can reduce oxidative stress and inflammation, improve vascular function, and enhance cognitive function.
Advantages and Limitations for Lab Experiments
Acetylpterin has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water and organic solvents, making it suitable for a wide range of experiments. However, acetylpterin has some limitations. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on acetylpterin. One area of research is the development of acetylpterin-based therapeutics for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of acetylpterin, which may provide insights into its potential applications. Additionally, further studies are needed to explore the potential applications of acetylpterin in agriculture and industry.
Synthesis Methods
Acetylpterin can be synthesized via several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 2-amino-4-hydroxypteridine with acetic anhydride in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes such as dihydrofolate reductase and dihydropteridine reductase to convert dihydropteridine to acetylpterin.
Scientific Research Applications
Acetylpterin has been extensively studied for its potential applications in various fields. In medicine, acetylpterin has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. In agriculture, acetylpterin has been shown to enhance plant growth and increase crop yield. In industry, acetylpterin has been used as a dye and in the production of plastics and other materials.
properties
CAS RN |
15989-59-0 |
|---|---|
Product Name |
5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione |
Molecular Formula |
C14H14N4O3 |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C14H14N4O3/c1-8(19)18-10-7-5-4-6-9(10)15-12-11(18)13(20)17(3)14(21)16(12)2/h4-7,15H,1-3H3 |
InChI Key |
YGJFXMHGJNCDQO-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2NC3=C1C(=O)N(C(=O)N3C)C |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2NC3=C1C(=O)N(C(=O)N3C)C |
synonyms |
Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-5,10-dihydro-1,3-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate](/img/structure/B96948.png)







![Ethyl spiro[2.3]hexane-1-carboxylate](/img/structure/B96963.png)




